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molecular formula C13H9ClF3NO3 B1630039 Ethyl 4-chloro-6-(trifluoromethoxy)quinoline-3-carboxylate CAS No. 207231-23-0

Ethyl 4-chloro-6-(trifluoromethoxy)quinoline-3-carboxylate

Cat. No. B1630039
M. Wt: 319.66 g/mol
InChI Key: MCYOAKSELHWBGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06939874B2

Procedure details

6-Trifluoromethoxy-4-hydroxy-3-ethoxycarbonylquinoline (3 g, 10 mmol) and POCl3 (8 mL) were mixed together and the mixture was heated at reflux for 6 h. The excess POCl3 was removed under vacuum. The solid residue was suspended in ice-cold 1N NaOH and the mixture was stirred for 15 min. The solid was filtered off, washed several times with water and dried over P2O5 to give 6-trifluoromethoxy-4-chloro-3-ethoxycarbonylquinoline as an off-white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:21])([F:20])[O:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[N:10]=[CH:9][C:8]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[C:7]2O.O=P(Cl)(Cl)[Cl:24]>>[F:1][C:2]([F:21])([F:20])[O:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[N:10]=[CH:9][C:8]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[C:7]2[Cl:24]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC(OC=1C=C2C(=C(C=NC2=CC1)C(=O)OCC)O)(F)F
Name
Quantity
8 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The excess POCl3 was removed under vacuum
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed several times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over P2O5

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC(OC=1C=C2C(=C(C=NC2=CC1)C(=O)OCC)Cl)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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